6-Methylnaphthalen-1-ol
Overview
Description
6-Methylnaphthalen-1-ol, also known as 6-methyl-1-naphthol, is an organic compound with the molecular formula C11H10O. It is a derivative of naphthalene, where a methyl group is attached to the sixth position and a hydroxyl group is attached to the first position of the naphthalene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Scientific Research Applications
6-Methylnaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
Biochemical Pathways
It has been shown that substituted naphthalenes can be bioconverted by certain enzymes, such as the cytochrome p450 bm3 variant f87v . This suggests that 6-Methylnaphthalen-1-ol may also be metabolized by similar enzymes, potentially affecting the same or related biochemical pathways .
Pharmacokinetics
As such, its bioavailability and pharmacokinetic profile remain unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methylnaphthalen-1-ol can be synthesized through several methods. One common approach involves the hydroxylation of 6-methylnaphthalene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic or basic conditions, depending on the oxidizing agent used.
Industrial Production Methods: In industrial settings, this compound is often produced through bioconversion processes. For example, recombinant Escherichia coli cells expressing specific genes can be used to hydroxylate substituted naphthalenes, including 6-methylnaphthalene . This method offers a more environmentally friendly and efficient approach to producing the compound.
Chemical Reactions Analysis
Types of Reactions: 6-Methylnaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form 6-methylnaphthalene.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Halogenating agents like thionyl chloride or alkylating agents under acidic or basic conditions.
Major Products:
Oxidation: 6-Methylnaphthalene-1-one or 6-methylnaphthalene-1-carboxylic acid.
Reduction: 6-Methylnaphthalene.
Substitution: Various substituted naphthalenes depending on the reagent used.
Comparison with Similar Compounds
1-Naphthol: Similar structure but lacks the methyl group at the sixth position.
2-Naphthol: Hydroxyl group is attached to the second position instead of the first.
6-Methylnaphthalene: Lacks the hydroxyl group.
Uniqueness: 6-Methylnaphthalen-1-ol is unique due to the presence of both a methyl and a hydroxyl group on the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications where other naphthalene derivatives may not be as effective .
Properties
IUPAC Name |
6-methylnaphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h2-7,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCABGIMUFLBRMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60528856 | |
Record name | 6-Methylnaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60528856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24894-78-8 | |
Record name | 6-Methylnaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60528856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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